molecular formula C19H16N2O4 B5140477 3-[[4-[(Z)-2-cyano-3-(methylamino)-3-oxoprop-1-enyl]phenoxy]methyl]benzoic acid

3-[[4-[(Z)-2-cyano-3-(methylamino)-3-oxoprop-1-enyl]phenoxy]methyl]benzoic acid

Cat. No.: B5140477
M. Wt: 336.3 g/mol
InChI Key: XOANYVSTNLAJQU-SXGWCWSVSA-N
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Description

3-[[4-[(Z)-2-cyano-3-(methylamino)-3-oxoprop-1-enyl]phenoxy]methyl]benzoic acid is a complex organic compound with a unique structure that includes a cyano group, a methylamino group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[4-[(Z)-2-cyano-3-(methylamino)-3-oxoprop-1-enyl]phenoxy]methyl]benzoic acid typically involves multiple steps, including the formation of intermediate compounds One common method involves the reaction of 4-hydroxybenzyl alcohol with 4-bromomethylbenzoic acid under basic conditions to form the ether linkage

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[[4-[(Z)-2-cyano-3-(methylamino)-3-oxoprop-1-enyl]phenoxy]methyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: Nucleophilic substitution reactions can replace the cyano or methylamino groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.

Scientific Research Applications

3-[[4-[(Z)-2-cyano-3-(methylamino)-3-oxoprop-1-enyl]phenoxy]methyl]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[[4-[(Z)-2-cyano-3-(methylamino)-3-oxoprop-1-enyl]phenoxy]methyl]benzoic acid involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. The methylamino group may participate in hydrogen bonding or electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(Z)-2-cyano-3-(methylamino)-3-oxoprop-1-enyl]phenol
  • 3-[(Z)-2-cyano-3-(methylamino)-3-oxoprop-1-enyl]benzoic acid
  • 4-[(Z)-2-cyano-3-(methylamino)-3-oxoprop-1-enyl]benzoic acid

Uniqueness

3-[[4-[(Z)-2-cyano-3-(methylamino)-3-oxoprop-1-enyl]phenoxy]methyl]benzoic acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

3-[[4-[(Z)-2-cyano-3-(methylamino)-3-oxoprop-1-enyl]phenoxy]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4/c1-21-18(22)16(11-20)9-13-5-7-17(8-6-13)25-12-14-3-2-4-15(10-14)19(23)24/h2-10H,12H2,1H3,(H,21,22)(H,23,24)/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOANYVSTNLAJQU-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=CC1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)/C(=C\C1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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